3-amino-2-[(2-fluorophenyl)methyl]-N-methylpropanamide hydrochloride
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Overview
Description
3-Amino-2-[(2-fluorophenyl)methyl]-N-methylpropanamide hydrochloride is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a fluorophenyl group, an amino group, and a methylated amide group, making it a versatile molecule for research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including the following:
Amide Formation: The starting materials, 2-fluorobenzylamine and 3-aminopropanoic acid, are reacted under controlled conditions to form the amide bond.
Methylation: The resulting amide is then methylated using methyl iodide or dimethyl sulfate to introduce the N-methyl group.
Hydrochloride Formation: The final step involves the addition of hydrochloric acid to form the hydrochloride salt of the compound.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems can be employed to streamline the production process.
Types of Reactions:
Oxidation: The amino group can be oxidized to form a nitro group.
Reduction: The nitro group can be reduced to an amine.
Substitution: The fluorophenyl group can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as iron and hydrogen gas are often used.
Substitution: Electrophilic substitution reactions typically require strong acids or Lewis acids.
Major Products Formed:
Oxidation: Nitro derivatives.
Reduction: Amine derivatives.
Substitution: Substituted fluorophenyl derivatives.
Scientific Research Applications
Chemistry: This compound can be used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Biology: It may serve as a probe or inhibitor in biological studies, helping to elucidate biochemical pathways. Medicine: Industry: The compound can be used in the manufacture of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 3-amino-2-[(2-fluorophenyl)methyl]-N-methylpropanamide hydrochloride exerts its effects depends on its molecular targets and pathways. It may interact with enzymes, receptors, or other biomolecules, leading to specific biological responses. The exact mechanism would need to be determined through detailed biochemical studies.
Comparison with Similar Compounds
3-Amino-2-[(3-fluorophenyl)methyl]-N-methylpropanamide hydrochloride: Similar structure with a different position of the fluorine atom on the phenyl ring.
3-Amino-2-[(2-fluorophenyl)methyl]propanamide: Lacks the N-methyl group.
Uniqueness: The presence of the N-methyl group and the specific position of the fluorine atom on the phenyl ring make this compound unique compared to its analogs. These structural differences can lead to variations in biological activity and chemical reactivity.
This comprehensive overview provides a detailed understanding of 3-amino-2-[(2-fluorophenyl)methyl]-N-methylpropanamide hydrochloride, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
2-(aminomethyl)-3-(2-fluorophenyl)-N-methylpropanamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15FN2O.ClH/c1-14-11(15)9(7-13)6-8-4-2-3-5-10(8)12;/h2-5,9H,6-7,13H2,1H3,(H,14,15);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALDKHAZCQHAOTR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C(CC1=CC=CC=C1F)CN.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClFN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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